

Rociletinib synthesis process optimization

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Compound Focus: Rociletinib

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Design Strategy & Structural Optimization

The optimization of **Rociletinib** analogs is grounded in a structure-based design targeting the epidermal growth factor receptor (EGFR), specifically to overcome resistance mutations like T790M/L858R while improving selectivity over wild-type (WT) EGFR and other kinases such as JAK3 [1] [2]. The core 2,4-diaminopyrimidine scaffold of **Rociletinib** was retained due to its proven efficacy, with strategic modifications made at key positions [2].

The table below summarizes the core structural components and their optimization targets:

Structural Component	Role in Binding/Function	Optimization Strategy	Key Outcomes
Electrophilic "Warhead" (e.g., Acrylamide)	Forms a covalent bond with Cys797 in the ATP-binding pocket for irreversible inhibition [1] [3].	Explored variations including acrylamide, 2-chloroacetamide, and (2E)-3-phenylprop-2-enamide to modulate reactivity and binding [1] [2].	Influenced the rate of covalent bond formation and overall inhibitory activity.
2-Position of Pyrimidine	The substituent here points toward the gatekeeper residue and is critical for hydrophobic interaction [3].	Replaced the morpholino group with smaller, more polar aromatic amines (e.g., N1-methyl-4-aminopyrazole) to	Enhanced mutant activity and JAK3 selectivity; improved solubility and logD profile.

Structural Component	Role in Binding/Function	Optimization Strategy	Key Outcomes
		improve physical properties [1] [2].	
5-Position of Pyrimidine (CF3 group)	Interacts with the hydrophobic back pocket adjacent to the gatekeeper residue [3].	Investigated replacement with a chlorine (Cl) atom to reduce overall lipophilicity [2].	Aided in achieving a better balance of physical properties.

The following diagram illustrates the rational design workflow for creating these new analogs:



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Synthetic Protocol for Key Intermediate & Final Compounds

This protocol outlines the synthesis of a key aniline intermediate and its subsequent coupling to form the final 2,4-diaminopyrimidine analogs, adapting the reported procedure for **Rociletinib** [4] [2].

Key Intermediate: 5-Iodo-m-phenylenediamine [4]

- **Objective:** To synthesize the aniline precursor containing the iodine handle for further functionalization.
- **Starting Material:** 1,3-Dinitroaniline.
- **Procedure:**
 - **Iodination:** Dissolve 1,3-dinitroaniline (10.0 g, 54.6 mmol) in a mixture of acetic acid (150 mL) and water (50 mL). Slowly add iodine (8.3 g, 32.7 mmol) and potassium iodate (2.3 g, 10.9 mmol). Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.
 - **Work-up:** Cool the mixture to room temperature and pour into a 10% aqueous sodium thiosulfate solution (500 mL) to quench excess iodine. Extract the aqueous layer with ethyl acetate (3 × 200 mL). Combine the organic layers and wash sequentially with water and brine.
 - **Purification:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (5-iodo-1,3-dinitroaniline) via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) to obtain a yellow solid.
 - **Reduction:** Dissolve the purified dinitro intermediate (7.0 g, 21.2 mmol) in ethanol (150 mL). Add stannous chloride dihydrate (24.0 g, 106 mmol) and concentrated hydrochloric acid (30 mL). Heat the mixture to reflux and stir for 4 hours.
 - **Isolation:** Cool the reaction to 0°C and carefully basify to pH 8-9 using a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 × 150 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain **5-iodo-m-phenylenediamine** as a brown solid. **Yield:** ~75% over two steps. **¹H NMR** (500 MHz, DMSO-d₆) δ: 6.65 (t, J = 1.8 Hz, 1H), 6.52 (dd, J = 7.9, 1.8 Hz, 2H), 4.65 (s, 4H).

Final Compound: Representative Coupling to Form Analog [2]

- **Objective:** To couple the aniline intermediate with a functionalized pyrimidine chloride to form the final analog.
- **Materials:** 5-iodo-m-phenylenediamine (from above), 2,4-dichloro-5-(trifluoromethyl)pyrimidine, N1-methyl-4-aminopyrazole, triethylamine, anhydrous DMF.
- **Procedure:**
 - **Step 1 - Amination at 2-position:** Charge a flame-dried round-bottom flask with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/mmol). Add N1-methyl-4-aminopyrazole (1.1 equiv) followed by triethylamine (2.0 equiv). Stir the reaction at room temperature for 12 hours.
 - **Work-up:** Pour the reaction mixture into ice-cold water (50 mL). Extract the resulting precipitate with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the 2-chloro intermediate, which can be used without further purification.

- **Step 2 - Amination at 4-position:** Dissolve the 2-chloro intermediate (1.0 equiv) and 5-iodo-m-phenylenediamine (1.2 equiv) in n-butanol (10 mL/mmol). Add p-toluenesulfonic acid (0.2 equiv). Heat the mixture to 100°C and stir for 8 hours.
- **Work-up:** Cool the reaction and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography (eluent: dichloromethane/methanol 20:1) to obtain the coupled aniline intermediate.
- **Step 3 - Acrylamide Formation:** Dissolve the aniline intermediate (1.0 equiv) in tetrahydrofuran (10 mL/mmol). Cool the solution to 0°C. Add acryloyl chloride (1.5 equiv) dropwise, followed by N,N-diisopropylethylamine (3.0 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
- **Final Purification:** Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via recrystallization (from ethanol/water) to afford the final analog (e.g., **Compound 21**) as a solid. ¹H NMR should be obtained to confirm structure and purity.

Biological Evaluation Protocols

To profile the synthesized compounds, a standard panel of in vitro assays is used to determine potency, selectivity, and cellular activity.

Protocol 1: EGFR Kinase Inhibition Assay [1] [2]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR WT and EGFR T790M/L858R mutant.
- **Materials:** Recombinant EGFR WT and EGFR T790M/L858R kinases, ATP, substrate peptide, assay buffer.
- **Procedure:**
 - Prepare a serial dilution of the test compound in DMSO.
 - In a 96-well plate, mix the kinase (1 nM final concentration) with the compound (varying concentrations) in assay buffer for 15 minutes.
 - Initiate the reaction by adding a mixture of ATP (at Km concentration) and substrate peptide.
 - Allow the kinase reaction to proceed for 1 hour at 30°C.
 - Detect the phosphorylation of the substrate using a suitable method, such as fluorescence or luminescence.
 - Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Cell Cytotoxicity Assay (MTT) [1] [4]

- **Purpose:** To evaluate the antiproliferative effects of compounds in relevant cell lines.
- **Cell Lines:**
 - **H1975:** NSCLC cell line expressing EGFR L858R/T790M mutations [4].
 - **A549 or A431:** Carcinoma cell lines overexpressing WT EGFR [1] [4].
 - **HepG2:** Normal liver cell line used to assess general cytotoxicity [1].
- **Procedure:**
 - Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
 - Treat cells with a range of concentrations of the test compound for 72 hours.
 - Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
 - Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the % cell viability and determine the IC₅₀ value for each cell line.

Biological & Physicochemical Profiling Data

The following tables consolidate the key experimental findings for the top-performing compounds from the recent study [1].

Table 1: Inhibitory Activity and Cytotoxicity of Lead Compounds

Compound	EGFR T790M/L858R IC ₅₀ (nM)	EGFR WT IC ₅₀ (nM)	Cytotoxicity (A549) IC ₅₀ (μM)	Selectivity Index (WT/Mutant)
Rociletinib	~140 [3]	~6 (Enzyme) [3]	Data not available	~43 (Enzyme)
Osimertinib	11-40 [3]	Data not available	Data not available	Data not available
Compound 20	≤ 20	69.77	7.14	>3.5
Compound 21	≤ 20	18.93	6.91	~0.95

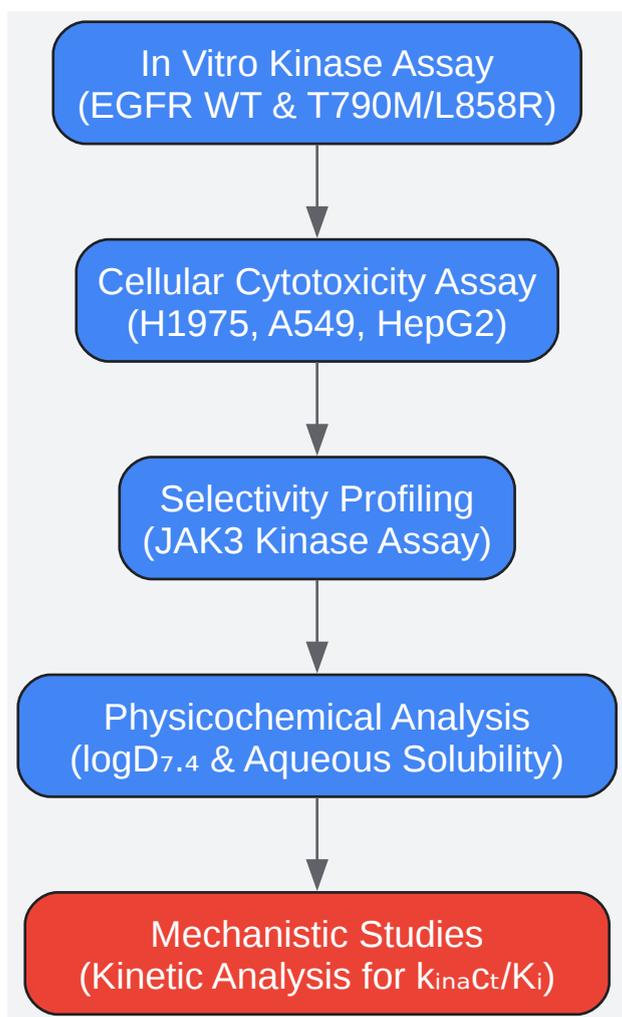
Compound	EGFR T790M/L858R IC ₅₀ (nM)	EGFR WT IC ₅₀ (nM)	Cytotoxicity (A549) IC ₅₀ (μM)	Selectivity Index (WT/Mutant)
Compound 23	≤ 20	28.91	5.21	~1.45

Table 2: Selectivity and Physicochemical Properties

Compound	JAK3 IC ₅₀ (μM)	logD _{7.4}	Phosphate Buffer Solubility (μg/mL)
Rociletinib	Data not available	High (implied)	Low (implied) [1]
Compound 20	1.32	2.91	85.21
Compound 21	2.45	2.51	95.64
Compound 23	1.87	2.71	90.45

Key Experimental Workflow

The overall process from compound testing to mechanistic validation follows a logical cascade, as illustrated below:



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Conclusion

The optimized synthetic protocols and detailed biological evaluation methods provide a robust framework for developing advanced **Rociletinib** analogs. The lead compound **21** has been identified as possessing an ideal combination of potent mutant EGFR inhibition ($IC_{50} \leq 20$ nM), enhanced JAK3 selectivity, effective cellular activity, and favorable physicochemical properties, making it a promising candidate for further development in treating EGFR-mutant NSCLC [1].

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